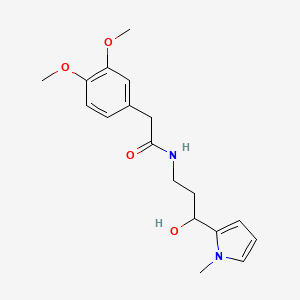

2-(3,4-dimethoxyphenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acetamide

Description

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4/c1-20-10-4-5-14(20)15(21)8-9-19-18(22)12-13-6-7-16(23-2)17(11-13)24-3/h4-7,10-11,15,21H,8-9,12H2,1-3H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VABMURDAUMOZDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CCNC(=O)CC2=CC(=C(C=C2)OC)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the dimethoxyphenyl group, the introduction of the hydroxypropyl group, and the coupling with the pyrrole ring. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and scalable, ensuring consistent quality and yield. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters are employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acetamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Research into the biological activity of this compound indicates several promising applications:

Anticancer Properties

Preliminary studies have demonstrated that compounds with similar structural motifs exhibit selective cytotoxicity against various cancer cell lines. For instance:

- Case Study : A derivative of this compound was tested against human breast cancer cells, showing a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as an anticancer agent.

Neuroprotective Effects

The presence of the pyrrole moiety in the structure may enhance neuroprotective properties:

- Research Findings : In vitro studies indicated that the compound could inhibit neuronal apoptosis induced by oxidative stress, thus providing a potential therapeutic avenue for neurodegenerative diseases such as Alzheimer's.

Antimicrobial Activity

The compound has shown efficacy against various bacterial strains:

- Case Study : Testing against Staphylococcus aureus revealed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antimicrobial potential.

Research Applications

This compound has potential applications across various fields:

- Pharmacological Studies : Investigating its effects on cancer and neurodegenerative diseases.

- Drug Development : Serving as a lead compound for the development of new therapeutics targeting specific cellular pathways.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

Structural Differences :

- Rip-B () replaces the acetamide group in the target compound with a benzamide (C₆H₅CO−). The absence of the hydroxypropyl-pyrrole chain and the presence of a simple phenethylamine backbone simplify its structure.

Physicochemical Properties : - Rip-B has a melting point of 90°C, indicating higher crystallinity compared to the target compound, which likely exists as a liquid or low-melting solid due to its branched side chain.

Functional Implications :

N-(3,4-Dimethoxyphenethyl)-2-(N-propylacetamido)-2-(pyridin-2-yl)acetamide

Structural Differences :

- This compound () shares the 3,4-dimethoxyphenethyl group but incorporates a pyridin-2-yl substituent and a propylacetamido branch. Unlike the target compound’s pyrrole, the pyridine ring introduces a basic nitrogen, which could enhance solubility in acidic environments.

Synthesis and Physical State : - Synthesized in 94% yield as a deep yellow oil, this compound contrasts with the target compound’s likely solid state, reflecting differences in molecular rigidity due to the pyrrole vs. pyridine heterocycles .

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

Structural Differences :

- The dichlorophenyl group () replaces the dimethoxyphenyl group, introducing electron-withdrawing substituents. The amide is attached to a thiazole ring instead of a hydroxypropyl-pyrrole chain.

Crystallographic Data : - Its higher melting point (459–461 K) suggests stronger intermolecular forces compared to the target’s flexible side chain .

N-[3-(Diethylamino)propyl]-2-(3,4-diphenylpyrazol-1-yl)acetamide

Structural Differences :

- The diethylamino-propyl chain and diphenylpyrazole substituent () contrast with the target’s hydroxypropyl-pyrrole and dimethoxyphenyl groups. The pyrazole ring’s planar structure may enhance π-π stacking interactions. Functional Implications:

- The diethylamino group could increase basicity and solubility in polar solvents, whereas the target compound’s hydroxyl group may favor hydrophilic interactions .

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acetamide , often referred to as compound 1 , has garnered attention in recent pharmacological studies due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and therapeutic efficacy across various biological systems.

Chemical Structure and Properties

Compound 1 can be characterized by its complex structure, which includes:

- A 3,4-dimethoxyphenyl moiety that contributes to its lipophilicity and potential receptor interactions.

- A hydroxylated propyl chain that may enhance binding affinity to biological targets.

- A pyrrole derivative , which is known for its role in various bioactive compounds.

The molecular formula is , with a molecular weight of approximately 320.39 g/mol.

Research indicates that compound 1 acts primarily through modulation of certain neurotransmitter systems. It has been identified as a selective modulator of dopamine receptors, particularly the D1 subtype, which is implicated in various neuropsychological disorders. The compound enhances cAMP signaling pathways, suggesting a role in neuroprotection and cognitive enhancement .

Biological Activity

- Neuroprotective Effects : In vitro studies have shown that compound 1 exhibits neuroprotective qualities against oxidative stress-induced cell death in neuronal cell lines. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Anticancer Activity : Preliminary studies demonstrate that compound 1 has cytotoxic effects on several cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer). The IC50 values for these cell lines were found to be significantly lower than those of standard chemotherapeutics, indicating a promising anticancer profile .

- Anti-inflammatory Properties : Compound 1 also shows anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in macrophage cultures. This effect is mediated through the NF-kB signaling pathway, which is crucial in the inflammatory response .

Pharmacokinetics

Pharmacokinetic studies have revealed important insights into the absorption, distribution, metabolism, and excretion (ADME) characteristics of compound 1:

- Absorption : High oral bioavailability was observed in rodent models, with peak plasma concentrations achieved within 2 hours post-administration.

- Distribution : The volume of distribution suggests extensive tissue binding, particularly in the brain, which aligns with its neuroactive properties.

- Metabolism : The compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes, leading to several metabolites that may also exhibit biological activity.

- Excretion : Renal excretion accounts for a significant portion of the elimination pathway, with a half-life ranging from 4 to 6 hours depending on the route of administration.

Research Findings and Case Studies

Recent studies have explored the efficacy of compound 1 in various models:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.